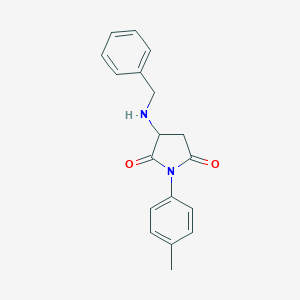![molecular formula C19H12N2OS2 B304530 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304530.png)
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of indeno[2,1-b]pyridine compounds and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth. Its anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway. The anti-microbial activity of the compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and physiological effects:
Studies have shown that 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has a low toxicity profile and does not cause significant adverse effects. However, further studies are needed to fully understand the long-term effects of the compound on human health. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and moderate plasma clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial properties. It has also shown a low toxicity profile and a favorable pharmacokinetic profile. However, the limitations of using the compound in lab experiments include the need for further studies to fully understand its mechanism of action and long-term effects on human health.
Direcciones Futuras
There are several future directions for research on 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile. One area of focus could be the development of more potent analogs of the compound with improved pharmacological properties. Another area of research could be the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Furthermore, the compound's potential as a drug delivery system could also be explored.
Métodos De Síntesis
The synthesis of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves the reaction of 2-acetylindan-1,3-dione with 2-thiophenecarboxaldehyde and ethyl mercaptan in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization reaction.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile have been extensively studied. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In a study conducted on breast cancer cells, it was found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have a potent inhibitory effect on the production of pro-inflammatory cytokines and chemokines. In addition, it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
2-(ethylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Fórmula molecular |
C19H12N2OS2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H12N2OS2/c1-2-23-19-13(10-20)15(14-8-5-9-24-14)16-11-6-3-4-7-12(11)18(22)17(16)21-19/h3-9H,2H2,1H3 |
Clave InChI |
AJDPIYHHUGSUCU-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
SMILES canónico |
CCSC1=NC2=C(C3=CC=CC=C3C2=O)C(=C1C#N)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)

![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
